molecular formula C22H22FN3OS B2924035 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207044-49-2

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2924035
CAS No.: 1207044-49-2
M. Wt: 395.5
InChI Key: AWZBKRPIASNBRT-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone features a 1H-imidazole core substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a phenyl group. A thioether linkage connects the imidazole to a ketone moiety, which is further substituted with a piperidine ring.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c23-18-9-11-19(12-10-18)26-20(17-7-3-1-4-8-17)15-24-22(26)28-16-21(27)25-13-5-2-6-14-25/h1,3-4,7-12,15H,2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZBKRPIASNBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone generally involves multi-step reactions:

  • Formation of 1-(4-fluorophenyl)-5-phenyl-1H-imidazole: Starting from substituted benzonitriles, via cyclization with appropriate reagents like ammonium acetate.

  • Thiol Addition: The synthesized imidazole derivative reacts with ethanethiol in the presence of catalysts such as triethylamine.

  • Piperidine Coupling: The final product is obtained through nucleophilic substitution with piperidine under controlled conditions.

Industrial Production Methods: For large-scale production, the synthesis pathway is optimized for yield and cost-efficiency. The industrial process involves:

  • Batch Reactor Systems: To ensure precise control over reaction conditions.

  • Purification Techniques: Such as recrystallization or chromatographic methods to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Undergoes oxidation to form sulfoxides or sulfones.

  • Reduction: May be reduced to form thiols or imidazole hydrogenation products.

  • Substitution: Reactive towards nucleophilic or electrophilic substitution, especially on the imidazole and piperidine rings.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Bromine, chlorine, alkyl halides, etc.

Major Products

  • Sulfoxides/Sulfones: Via oxidation.

  • Thiol Derivatives: Via reduction.

  • Substituted Imidazoles: Via electrophilic/nucleophilic substitution.

Scientific Research Applications

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone serves in diverse research applications:

  • Chemistry: As a building block in synthesizing novel organic compounds.

  • Biology: Used in studying enzyme inhibitors due to its imidazole moiety.

  • Medicine: Investigated for its potential as an anti-inflammatory or anti-cancer agent.

  • Industry: Utilized in creating specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets like enzymes or receptors:

  • Enzyme Inhibition: The imidazole ring can inhibit enzymes by binding to active sites.

  • Pathways Involved: Inhibition of specific pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Core

The target compound’s imidazole core is modified with fluorophenyl and phenyl groups. Structural analogs demonstrate how substituent changes influence molecular properties:

Table 1: Comparison of Imidazole-Based Analogs
Compound Name Substituents on Imidazole Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 1-(4-Fluorophenyl), 5-phenyl C23H21FN3OS* ~414.5* Enhanced lipophilicity due to aryl groups
2-((1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl)sulfanyl)-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone 1-Benzyl, 5-(4-fluorophenyl) C28H26FN5O2S 531.6 Pyrrolidine-carbonyl moiety increases polarity
2-((1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone 1-Benzyl, 5-(3,4-dichlorophenyl) C23H23Cl2N3OS 460.4 Dichlorophenyl enhances steric bulk

Notes:

  • *Calculated based on structural analysis.
  • Fluorophenyl groups improve metabolic stability and π-π stacking interactions .
  • Benzyl substituents (e.g., in ) may alter binding kinetics due to increased steric hindrance.

Heterocyclic Core Modifications

Replacing the imidazole core with other heterocycles significantly impacts electronic and steric properties:

Table 2: Heterocyclic Core Variations
Compound Class Core Structure Key Modifications Molecular Features Reference
Target Compound Imidazole Native core with thioether linkage Balanced lipophilicity and hydrogen bonding
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28) Tetrazole Tetrazole instead of imidazole Higher acidity (tetrazole’s pKa ~4.5–5.5)
Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (e.g., 9b) Benzimidazole Triazole-thiazole-acetamide appendage Enhanced hydrogen-bonding capacity

Key Observations :

  • Benzimidazole derivatives (e.g., ) show modular substituent tolerance for optimizing target interactions.

Modifications to the Ethanone-Piperidine Moiety

The ethanone-piperidine segment influences pharmacokinetics and target binding:

Table 3: Ethanone-Piperidine Modifications
Compound Example Ethanone Substituent Piperidine Modification Impact on Properties Reference
Target Compound Native piperidin-1-yl None Moderate basicity (piperidine pKa ~11)
(4-Ethyl-piperazin-1-yl)-(2-{4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone Piperazine-ethyl group Ethyl-piperazine Increased basicity and water solubility
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-fluorophenyl)-thiazol-5-yl]acetamide (9b) Acetamide-thiazole N/A Thiazole-acetamide enhances polar surface area

Discussion :

  • Piperidine’s lipophilicity aids membrane permeability, while piperazine derivatives (e.g., ) improve solubility via additional nitrogen atoms.
  • Hybrid structures (e.g., acetamide-thiazole in ) broaden interaction profiles with biological targets.

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone , with the CAS number 1207044-49-2 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H22FN3OSC_{22}H_{22}FN_{3}OS, and it has a molecular weight of 395.5 g/mol . The structure includes an imidazole ring, a thioether linkage, and a piperidine moiety, which are essential for its biological interactions.

PropertyValue
Molecular FormulaC22H22FN3OS
Molecular Weight395.5 g/mol
CAS Number1207044-49-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors. The presence of the imidazole and thiazole rings suggests potential interactions with GABA-A receptors, where similar compounds have shown to act as positive allosteric modulators (PAMs) .

Potential Targets

  • GABA-A Receptor : Compounds with imidazole structures have been shown to modulate GABA-A receptor activity, which is crucial for neurotransmission and has implications in anxiety and seizure disorders.
  • Enzymatic Inhibition : The thioether linkage may enhance binding affinity to certain enzymes, potentially leading to inhibition or modulation of their activity.

In Vitro Studies

Research indicates that compounds structurally similar to this compound exhibit significant biological activities:

  • Anticonvulsant Activity : Similar thiazole-bearing compounds have demonstrated anticonvulsant properties in various models .
  • Cytotoxicity : Studies on related compounds have shown promising cytotoxic effects against cancer cell lines, indicating potential for therapeutic applications in oncology .

Case Studies

In a study involving a series of imidazole derivatives, it was found that modifications at specific positions significantly influenced their metabolic stability and receptor binding affinities. For instance, derivatives with fluorine substitutions showed improved stability and efficacy in receptor modulation compared to their non-fluorinated counterparts .

Research Findings Summary

Recent investigations into the biological activity of this compound have yielded the following insights:

Study FocusFindings
GABA-A Receptor ModulationIdentified as PAMs with enhanced metabolic stability compared to traditional ligands .
Anticancer PropertiesDisplayed selective cytotoxicity against specific cancer cell lines .
Metabolic StabilityHigher metabolic stability observed in fluorinated analogs, suggesting better therapeutic profiles .

Q & A

Q. What are the recommended methods for synthesizing this compound, and what reaction conditions are critical for optimal yield?

The synthesis of imidazole-thioether derivatives typically involves multi-step reactions. A common approach includes:

  • Condensation reactions : Reacting 4-fluorophenyl-substituted imidazole precursors with thiol-containing intermediates under reflux in glacial acetic acid (e.g., hydrazine hydrate as a catalyst) .
  • Thioether formation : Introducing the piperidin-1-yl ethanone moiety via nucleophilic substitution or coupling reactions, often using bases like triethylamine in anhydrous solvents (e.g., DMF or THF) .
  • Critical conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, control reaction temperatures (70–100°C), and optimize molar ratios (1:1.2 for thiol-to-imidazole) to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the imidazole (δ 7.2–8.1 ppm), thioether (δ 3.5–4.0 ppm), and piperidinyl (δ 1.5–2.5 ppm) groups. Use DEPT-135 to distinguish CH₂ and CH₃ signals .
    • FTIR : Confirm C=S (1050–1150 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
  • Crystallography :
    • X-ray diffraction : Use SHELX software (SHELXL for refinement) to resolve high-resolution structures. For twinned crystals, employ SHELXL’s TWIN/BASF commands . Validate structures using R-factor convergence (<5%) and ADPs (atomic displacement parameters) .

Q. What are the common impurities or byproducts encountered during synthesis, and how can they be identified?

  • Byproducts :
    • Unreacted imidazole precursors (detected via TLC with Rf ~0.3 in ethyl acetate/hexane).
    • Oxidized thioethers (e.g., sulfones; identified by FTIR peaks at 1300–1350 cm⁻¹) .
  • Quantification :
    • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to separate impurities. Compare retention times and mass spectra with standards .
    • Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep in amber vials under anhydrous conditions (desiccator with silica gel) at –20°C to prevent hydrolysis of the thioether group.
  • Handling : Use gloveboxes under N₂ for moisture-sensitive reactions. Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding assay results?

  • Validation steps :
    • Re-examine docking parameters (e.g., grid box size, flexibility of active-site residues) using software like AutoDock Vina .
    • Perform molecular dynamics simulations (50–100 ns) to assess binding stability. Compare RMSD/RMSF values with crystallographic B-factors .
    • Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to experimentally measure binding kinetics (Kd, ΔG) .

Q. What strategies minimize byproduct formation during imidazole-thioether synthesis?

  • Optimization :
    • Catalyst screening : Test Pd(OAc)₂ or CuI for coupling reactions to enhance regioselectivity .
    • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
    • Purification : Employ column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane → ethyl acetate) .

Q. How does the piperidin-1-yl group influence solubility and reactivity compared to analogs?

  • Solubility : The piperidine ring increases hydrophilicity (logP reduction by ~1.5 units) due to its basic amine, enhancing aqueous solubility at physiological pH .
  • Reactivity : The piperidinyl nitrogen can act as a hydrogen-bond acceptor, influencing interactions with biological targets (e.g., enzyme active sites). Comparative studies with morpholine or pyrrolidine analogs show altered pharmacokinetic profiles .

Q. How can crystallographic challenges like twinning or disorder be addressed?

  • Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. For disorder, split atomic positions and refine occupancy factors iteratively .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check Rint values (<0.1) .

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